molecular formula C12H23NO4 B174841 Boc-D-Leu-OMe CAS No. 133467-01-3

Boc-D-Leu-OMe

Cat. No. B174841
CAS RN: 133467-01-3
M. Wt: 245.32 g/mol
InChI Key: QSEVMIMUBKMNOU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-D-Leu-OMe” is a derivative of the amino acid Leucine, protected by a Boc (tert-butoxycarbonyl) group . The Boc group is a protective group used in organic synthesis. It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular structure of Boc-D-Leu-OMe is similar to that of tert-butoxycarbonyl-L-phenylalanyl-D-leucine methyl ester . Each molecule takes a similar open conformation in which the tert-butoxycarbonyl group and D-leucine isobutyl side chain are located facing parallel to each other .


Chemical Reactions Analysis

Boc-D-Leu-OMe, like other Boc-protected amino acids, can undergo various chemical reactions. For instance, it can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical And Chemical Properties Analysis

Boc-D-Leu-OMe has a molecular formula of C12H23NO4 . Its molecular weight is 245.32 .

Scientific Research Applications

Nanotechnology and Material Science

Researchers are exploring the self-assembly properties of peptides like Boc-D-Leu-OMe to create nanostructures, such as nanotubes and water-channels. These structures have potential applications in environmental technology due to their benign nature and the interesting physico-chemical properties conferred by water in their inner cavities .

Immunology Research

Derivatives of leucine, such as Leu-Leu-OMe, have been used to induce protease-dependent cell death (apoptosis) in immune cells like mast cells, phagocytes, monocytes/macrophages, and natural killer cells. This has implications for studying immune responses and developing therapies .

Safety and Hazards

Boc-D-Leu-OMe is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of accidental release, avoid breathing vapors, mist, or gas . If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

The future directions of Boc-D-Leu-OMe could involve its use in peptide synthesis. For instance, a study has shown that Boc-protected peptides can be used in solution-phase peptide synthesis (SolPPS), where peptide bond formation occurs in a few minutes with high efficiency and no epimerization . This could potentially make Boc-D-Leu-OMe a valuable tool in the development of peptide-based therapeutics .

properties

IUPAC Name

methyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVMIMUBKMNOU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Leu-OMe

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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